Cas no 1503793-64-3 (2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid)

2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid is a synthetic organic compound with notable properties. It exhibits high purity and stability, making it suitable for various applications in medicinal chemistry and drug discovery. The compound's unique structure contributes to its potential in targeting specific biological pathways, offering a valuable tool for researchers in the field.
2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid structure
1503793-64-3 structure
商品名:2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
CAS番号:1503793-64-3
MF:C11H9N3O3
メガワット:231.207462072372
CID:5047268

2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
    • 2-(6-oxo-3-pyridin-2-ylpyridazin-1-yl)acetic acid
    • 2-(6-Oxo-3-(pyridin-2-yl)pyridazin-1(6H)-yl)acetic acid
    • 2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
    • インチ: 1S/C11H9N3O3/c15-10-5-4-9(8-3-1-2-6-12-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17)
    • InChIKey: XLQGYCBECKGIFG-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=CC(C2C=CC=CN=2)=NN1CC(=O)O

計算された属性

  • せいみつぶんしりょう: 231.06439116 g/mol
  • どういたいしつりょう: 231.06439116 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.9
  • ぶんしりょう: 231.21
  • 疎水性パラメータ計算基準値(XlogP): 0.3

2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-8895-1g
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3 95%+
1g
$549.0 2023-09-06
Life Chemicals
F1967-8895-0.25g
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3 95%+
0.25g
$494.0 2023-09-06
Life Chemicals
F1967-8895-2.5g
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3 95%+
2.5g
$1098.0 2023-09-06
Life Chemicals
F1967-8895-5g
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3 95%+
5g
$1647.0 2023-09-06
TRC
O188531-500mg
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3
500mg
$ 500.00 2022-06-03
TRC
O188531-1g
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3
1g
$ 795.00 2022-06-03
Life Chemicals
F1967-8895-10g
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3 95%+
10g
$2306.0 2023-09-06
TRC
O188531-100mg
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3
100mg
$ 135.00 2022-06-03
Life Chemicals
F1967-8895-0.5g
2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
1503793-64-3 95%+
0.5g
$521.0 2023-09-06

2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid 関連文献

2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acidに関する追加情報

Introduction to 2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic Acid (CAS No. 1503793-64-3)

2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid, identified by its CAS number 1503793-64-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyridazine core conjugated with an acetic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of a pyridin-2-yl substituent at the 3-position of the pyridazine ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.

The compound's structure is characterized by a 6-Oxo group at the 6-position of the pyridazine ring, which influences its reactivity and interaction with biological targets. The dihydropyridazine core is a common motif in heterocyclic chemistry, known for its stability and ability to form hydrogen bonds, which are crucial for binding to biological receptors. The acetic acid side chain at the 1-position provides a polar moiety that can enhance solubility and pharmacokinetic properties, making it an attractive candidate for further development.

In recent years, there has been growing interest in pyridazine derivatives as pharmacophores due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific substitution pattern in 2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid positions it as a potential lead compound for further investigation.

One of the most compelling aspects of this compound is its potential interaction with enzymes and receptors involved in critical biological pathways. The pyridin-2-yl group can serve as a hydrogen bond acceptor or donor, depending on the context, which is essential for achieving high affinity binding. Additionally, the 6-Oxo group can participate in intramolecular hydrogen bonding or stabilize carboxylate anions, enhancing the compound's bioactivity.

Recent studies have highlighted the importance of dihydropyridazine derivatives in medicinal chemistry. These compounds have been shown to exhibit inhibitory effects on various enzymes and receptors, making them valuable tools for drug discovery. For instance, some derivatives have demonstrated potent activity against enzymes involved in pain signaling and inflammation. Given these findings, 2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid could be a promising candidate for developing novel therapeutics in these areas.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the pyridin-2-yl substituent requires precise functional group transformations to avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective modifications of the pyridazine core.

In terms of pharmacological evaluation, 2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid has been tested in various in vitro assays to assess its biological activity. Preliminary results suggest that it exhibits moderate activity against certain inflammatory enzymes, indicating its potential as an anti-inflammatory agent. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

The compound's solubility profile is another important consideration for drug development. The presence of the acetic acid side chain enhances water solubility compared to analogous compounds lacking this moiety. This property is crucial for achieving optimal pharmacokinetics and bioavailability upon administration.

Future research directions may include exploring structural analogs of 2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid to optimize its bioactivity and pharmacokinetic properties. Computational modeling techniques can be employed to predict the binding modes of this compound with target proteins, providing insights into its mechanism of action.

In conclusion,2-[6-Oxo-3-(pyridin-2-y)]acetic acid (CAS No. 1503793) holds significant promise as a pharmacophore for developing novel therapeutics, particularly in the areas of inflammation and pain management. Its unique structural features and demonstrated biological activity make it an attractive candidate for further investigation. As research in heterocyclic chemistry continues to advance, this compound will likely play an important role in shaping future drug discovery efforts.

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